molecular formula C19H21NO4 B6947604 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-ethyl-2-hydroxy-N-methylbenzamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-ethyl-2-hydroxy-N-methylbenzamide

Cat. No.: B6947604
M. Wt: 327.4 g/mol
InChI Key: CTXOYLOKRKEUQX-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-ethyl-2-hydroxy-N-methylbenzamide is a synthetic organic compound characterized by a benzodioxin ring fused to a benzamide structure

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-ethyl-2-hydroxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-13-8-9-15(16(21)10-13)19(22)20(2)11-14-12-23-17-6-4-5-7-18(17)24-14/h4-10,14,21H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXOYLOKRKEUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)N(C)CC2COC3=CC=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-ethyl-2-hydroxy-N-methylbenzamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Alkylation: The benzodioxin intermediate is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.

    Amidation: The alkylated benzodioxin is reacted with 4-ethyl-2-hydroxybenzoic acid chloride in the presence of a base like triethylamine to form the benzamide structure.

    Methylation: Finally, the amide nitrogen is methylated using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the benzamide group can yield the corresponding amine.

    Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or sulfuric acid for sulfonation are typical.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-ethyl-2-hydroxy-N-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-ethyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pentan-1-amine: Similar structure but with a different alkyl chain.

    N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,3-dimethoxyphenyl)acetamide: Contains additional methoxy groups on the benzene ring.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-ethyl-2-hydroxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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